Cas no 19077-31-7 (10H-Phenothiazine-10-propanaminium,2-chloro-N,N,N-trimethyl-)

10H-Phenothiazine-10-propanaminium,2-chloro-N,N,N-trimethyl- structure
19077-31-7 structure
Product Name:10H-Phenothiazine-10-propanaminium,2-chloro-N,N,N-trimethyl-
CAS No:19077-31-7
MF:C18H22ClN2S
MW:333.898682117462
CID:123344
PubChem ID:9683
Update Time:2025-04-18

10H-Phenothiazine-10-propanaminium,2-chloro-N,N,N-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenothiazine-10-propanaminium,2-chloro-N,N,N-trimethyl-
    • methochlorpromazine
    • 3-(2-chloro-10H-phenothiazin-10-yl)-N,N,N-trimethylpropan-1-aminium
    • 3-(2-chloro-10H-phenothiazin-10-yl)-N,N,N-trimethylpropan-1-aminium chloride
    • 3-(2-chloro-10H-phenothiazin-10-yl)-N,N,N-trimethylpropan-1-aminium iodide
    • Methylchlorpromazine
    • N-Methyl chlorpromazine
    • Q-CPZ
    • Quaternary-chlorpromazine
    • SK&F 2680-J
    • Skf 2680J
    • [3-(2-Chloro-10H-phenothiazin-10-yl)propyl]trimethylaminium
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N,N-trimethyl-1-propanaminium
    • DTXSID40940653
    • BDBM50019879
    • [3-(2-Chloro-phenothiazin-10-yl)-propyl]-trimethyl-ammonium; iodide
    • CHEMBL279905
    • 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl-
    • 19077-31-7
    • 3-(2-chlorophenothiazin-10-yl)propyl-trimethylazanium
    • SCHEMBL9570329
    • CHEMBL1183102
    • Inchi: 1S/C18H22ClN2S/c1-21(2,3)12-6-11-20-15-7-4-5-8-17(15)22-18-10-9-14(19)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3/q+1
    • InChI Key: RGKWYLVIZNCRIY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)CCC[N+](C)(C)C

Computed Properties

  • Exact Mass: 345.9161
  • Monoisotopic Mass: 460.02369
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 371
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.5
  • XLogP3: 5.2

Experimental Properties

  • Density: g/cm3
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 3.24
Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent